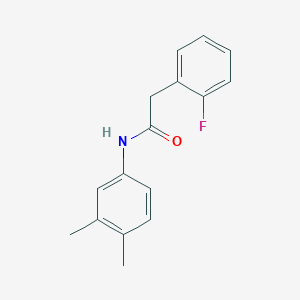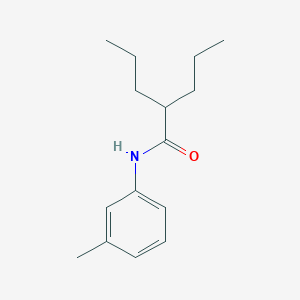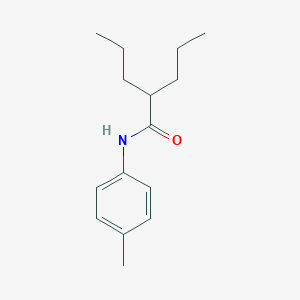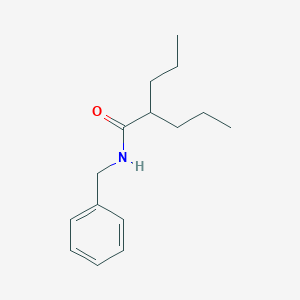
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide, also known as DMFA, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer growth and immune function. N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells. N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurodegenerative disease models, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to protect neurons from damage and improve cognitive function. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to modulate immune function by regulating cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide in lab experiments is its potential as a therapeutic agent in various fields, making it a promising subject for further research. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide research. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide and its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders. Finally, research on improving the solubility of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide may expand its potential uses in lab experiments.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3,4-dimethylphenylamine with 2-fluorobenzoyl chloride to form N-(3,4-dimethylphenyl)-2-fluorobenzamide. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. Studies have shown that N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has anti-tumor effects in various cancer cell lines, and may also have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C16H16FNO |
|---|---|
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-11-7-8-14(9-12(11)2)18-16(19)10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
CMGWMARUIRDQOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)




![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
